Alcesefoliside

Description

Properties

IUPAC Name |

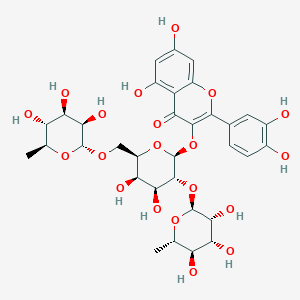

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MIORVHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alcesefoliside: A Technical Guide to its Chemical Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a flavonoid tetraglycoside, has demonstrated significant antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of its chemical structure, quantitative biological activities, and the experimental protocols utilized for its characterization. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure of Alcesefoliside

Alcesefoliside is a complex flavonoid glycoside. Its chemical identity has been established through various spectroscopic and analytical techniques.

Systematic Name: Quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]

Molecular Formula: C₃₃H₄₀O₂₀

Molecular Weight: 756.66 g/mol [2]

Chemical Identifiers:

-

CAS Number: 124151-38-8[2]

-

SMILES String: C[C@H]1[C@@H](--INVALID-LINK--O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--C)O)O)O)O)O)O[C@H]4--INVALID-LINK--C)O)O)O)OC5=C(C(=O)C6=C(C=C(C=C6O5)O)O)C7=CC(=C(C=C7)O)O">C@HO

-

InChI Key: VYZAHLCBVHPDDF-UHFFFAOYSA-N

The core structure of Alcesefoliside is based on the flavonol quercetin, which is glycosidically linked to a branched tetrasaccharide chain. This complex glycosylation pattern is a distinguishing feature of this natural product.

Quantitative Biological Activity

Alcesefoliside has been evaluated for its antioxidant and hepatoprotective activities through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antioxidant Activity of Alcesefoliside

| Assay | Model System | Concentration | % Inhibition of MDA Production | Reference Compound | % Inhibition by Reference |

| Fe²⁺/Ascorbic Acid Induced Lipid Peroxidation | Rat liver microsomes | 100 µM | 59% (p < 0.05) | Silybin (100 µM) | 67% (p < 0.05) |

| Fe²⁺/Ascorbic Acid Induced Lipid Peroxidation | Rat liver microsomes | 10 µM | Concentration-dependent reduction | Silybin (10 µM) | - |

| Fe²⁺/Ascorbic Acid Induced Lipid Peroxidation | Rat liver microsomes | 1 µM | Concentration-dependent reduction | Silybin (1 µM) | - |

MDA: Malondialdehyde, a marker of lipid peroxidation.

Table 2: In Vivo Hepatoprotective and Antioxidant Effects of Alcesefoliside in CCl₄-Induced Liver Damage in Rats

| Parameter | CCl₄ Control vs. Untreated Control | Alcesefoliside (10 mg/kg) vs. CCl₄ Control |

| Biochemical Markers | ||

| Alanine Aminotransferase (ALT) | ↑ | ↓ (Significant decrease) |

| Aspartate Aminotransferase (AST) | ↑ | ↓ (Significant decrease) |

| Oxidative Stress Markers | ||

| Malondialdehyde (MDA) | ↑ by 41% (p < 0.05) | ↓ by 23% (p < 0.05) |

| Glutathione (GSH) | ↓ by 50% (p < 0.05) | ↑ by 77% (p < 0.05) |

| Antioxidant Enzyme Activity | ||

| Catalase (CAT) | ↓ by 48% (p < 0.05) | ↑ by 77% (p < 0.05) |

| Superoxide Dismutase (SOD) | ↓ by 36% (p < 0.05) | ↑ by 53% (p < 0.05) |

| Glutathione Peroxidase (GPx) | ↓ by 48% (p < 0.05) | ↑ by 51% (p < 0.05) |

| Glutathione Reductase (GR) | - | ↑ by 38% (p < 0.05) |

| Glutathione S-Transferase (GST) | ↓ by 46% (p < 0.05) | ↑ by 66% (p < 0.05) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antioxidant Activity Assay

Objective: To assess the ability of Alcesefoliside to inhibit lipid peroxidation in rat liver microsomes.

Methodology:

-

Microsome Isolation: Liver microsomes are isolated from male Wistar rats by differential centrifugation.

-

Incubation: Microsomes are incubated with varying concentrations of Alcesefoliside (1, 10, and 100 µM) or the reference compound, silybin.

-

Induction of Lipid Peroxidation: Lipid peroxidation is initiated by the addition of a solution of ferrous sulfate (Fe²⁺) and ascorbic acid.

-

Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Data Analysis: The percentage inhibition of MDA production by Alcesefoliside is calculated relative to the control group (microsomes with Fe²⁺/ascorbic acid but without the test compound).

In Vivo Hepatoprotective Activity Assay

Objective: To evaluate the protective effect of Alcesefoliside against carbon tetrachloride (CCl₄)-induced liver damage in rats.

Methodology:

-

Animal Model: Male Wistar rats are used for the study.

-

Treatment Groups:

-

Control group: Receives the vehicle.

-

CCl₄ group: Receives CCl₄ to induce liver toxicity.

-

Alcesefoliside group: Pre-treated with Alcesefoliside (10 mg/kg, p.o.) for a specified period before CCl₄ administration.

-

-

Induction of Hepatotoxicity: Liver damage is induced by oral administration of CCl₄.

-

Biochemical Analysis: After the treatment period, blood samples are collected to measure the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Oxidative Stress Assessment: Liver homogenates are prepared to measure the levels of MDA and reduced glutathione (GSH), as well as the activities of antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).

-

Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the extent of liver damage.

Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by Alcesefoliside are emerging, its mechanism of action can be inferred from its structural similarity to other well-studied flavonoid glycosides, particularly those of quercetin. The antioxidant and hepatoprotective effects of these compounds are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Signaling Pathway

Alcesefoliside, as a quercetin glycoside, likely exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .

References

Alcesefoliside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has emerged as a compound of significant interest due to its potent cytoprotective, hepatoprotective, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation protocols, and known biological activities of alcesefoliside. Quantitative data from key studies are summarized, and detailed experimental methodologies are presented. Furthermore, this guide includes visualizations of the isolation workflow and the proposed antioxidant signaling pathway to facilitate a deeper understanding of its therapeutic potential.

Discovery and Structural Elucidation

Alcesefoliside is chemically identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1][2] Its structure was elucidated and confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4] The initial reporting of its cytoprotective activity in a model of tert-butylhydroperoxide-induced oxidative stress in isolated rat hepatocytes was a significant step in understanding its biological potential.[1][2]

Natural Sources

The primary and most significant natural source of alcesefoliside identified to date is the plant species Astragalus monspessulanus L., a member of the Fabaceae family.[1][2] The compound has been isolated in substantial quantities from the aerial parts of this plant, which has enabled further investigation into its pharmacological properties.[1][2]

Experimental Protocols

Isolation of Alcesefoliside from Astragalus monspessulanus

The following protocol is based on the methodology described in the literature for the extraction and purification of alcesefoliside.

Plant Material and Extraction:

-

The aerial parts of A. monspessulanus are collected, air-dried, and powdered.

-

The powdered plant material is exhaustively extracted with 80% methanol (MeOH) under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is then successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Purification:

-

The n-BuOH extract is subjected to column chromatography on a Diaion HP-20 column.

-

Elution is performed with a gradient of water (H₂O) to MeOH (from 100:0 to 0:100, v/v), yielding multiple fractions.

-

The alcesefoliside-containing fraction is further chromatographed on a Sephadex LH-20 column using MeOH as the eluent.

-

Subsequent purification is achieved by repeated Low-Pressure Liquid Chromatography (LPLC) over an ODS C18 column with a MeOH-H₂O solvent system.

-

Final purification to yield high-purity alcesefoliside is accomplished through semi-preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

Alcesefoliside has demonstrated significant antioxidant, hepatoprotective, and neuroprotective activities in both in vitro and in vivo models.

Antioxidant Activity

The core mechanism of alcesefoliside's protective effects is attributed to its potent antioxidant properties. It functions as a scavenger of free radicals, thereby mitigating oxidative stress.[1] In vitro studies have shown that alcesefoliside can reduce lipid peroxidation in a concentration-dependent manner.[1]

Hepatoprotective Effects

Alcesefoliside has been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl₄).[1][2] In animal models of CCl₄-induced hepatotoxicity, treatment with alcesefoliside resulted in a significant reduction in serum levels of liver enzymes (ALT and AST), a decrease in lipid peroxidation (measured by malondialdehyde - MDA levels), and the restoration of depleted glutathione (GSH) levels.[1] Histological examination of liver tissues from alcesefoliside-treated animals revealed a marked reduction in cellular damage.[5]

Neuroprotective Effects

The neuroprotective potential of alcesefoliside has also been investigated. It has shown the ability to protect against oxidative brain injury in rats.[6] Similar to its effects on the liver, alcesefoliside treatment in models of CCl₄-induced neurotoxicity led to a decrease in MDA levels and a restoration of GSH and antioxidant enzyme activities in brain tissue.[6]

Proposed Signaling Pathway

The antioxidant and cytoprotective effects of flavonoids like alcesefoliside are often mediated through the modulation of key cellular signaling pathways. A proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

References

- 1. scispace.com [scispace.com]

- 2. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Alcesefoliside from Astragalus monspessulanus: A Technical Guide to Its Isolation, Characterization, and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus monspessulanus, has demonstrated significant potential as a cytoprotective, hepatoprotective, and neuroprotective agent. Its mechanism of action is primarily attributed to its potent antioxidant properties. This technical guide provides an in-depth overview of Alcesefoliside, focusing on its chemical structure, detailed protocols for its extraction and isolation, and a summary of its biological activities supported by quantitative data. Furthermore, this document presents visual representations of the experimental workflow for its isolation and the logical pathways of its antioxidant action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Astragalus monspessulanus L., a member of the Fabaceae family, is a source of various bioactive compounds, including flavonoids. Among these, Alcesefoliside has emerged as a compound of significant interest due to its demonstrated biological activities. Alcesefoliside is a complex flavonoid glycoside with a quercetin aglycone. Its structure has been elucidated as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside[1]. The presence of multiple sugar moieties is believed to influence its solubility and bioavailability, contributing to its pharmacological effects.

Recent studies have highlighted the protective effects of Alcesefoliside against oxidative stress-induced cell damage in various models. This has spurred interest in its potential therapeutic applications, particularly in the management of conditions associated with oxidative damage, such as liver and neurodegenerative diseases. This guide aims to consolidate the current knowledge on Alcesefoliside from Astragalus monspessulanus to serve as a valuable resource for ongoing and future research.

Chemical Structure and Properties

The chemical structure of Alcesefoliside has been determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Chemical and Physical Properties of Alcesefoliside

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [2] |

| Systematic Name | quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside | [1] |

| Compound Type | Flavonol Tetraglycoside | [1] |

Experimental Protocols

Extraction and Isolation of Alcesefoliside

The following protocol details the methodology for the extraction and isolation of Alcesefoliside from the aerial parts of Astragalus monspessulanus.

Plant Material:

-

Aerial parts of A. monspessulanus are collected, air-dried, and powdered.

Extraction:

-

The powdered plant material is exhaustively extracted with 80% methanol (MeOH) under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification:

-

The n-BuOH extract is subjected to column chromatography on a Diaion HP-20 column, eluting with a water-methanol gradient (from 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

The flavonoid-rich fraction is further chromatographed over a Sephadex LH-20 column with methanol as the eluent.

-

The subfraction containing Alcesefoliside is purified by repeated Low-Pressure Liquid Chromatography (LPLC) over an ODS C18 column with a methanol-water mixture (e.g., 40:60 v/v).

-

Final purification is achieved by isocratic semi-preparative High-Performance Liquid Chromatography (HPLC) using a mobile phase of acetonitrile-water (e.g., 14:86 v/v) to yield pure Alcesefoliside (98% purity)[1].

In Vitro Antioxidant Activity Assessment

This protocol describes the evaluation of Alcesefoliside's antioxidant activity in a model of iron sulphate/ascorbic acid (Fe²⁺/AA)-induced lipid peroxidation in rat liver microsomes.

-

Rat liver microsomes are isolated and pre-incubated with varying concentrations of Alcesefoliside (e.g., 1, 10, and 100 µmol) at 37°C for 15 minutes.

-

Lipid peroxidation is initiated by adding a solution of 20 mM iron sulphate and 0.5 mM ascorbic acid.

-

The reaction is stopped after 20 minutes with a mixture of 25% trichloroacetic acid (TCA) and 0.67% thiobarbituric acid (TBA).

-

The quantity of malondialdehyde (MDA), a marker of lipid peroxidation, is measured spectrophotometrically.

In Vivo Hepatoprotective and Neuroprotective Activity Assessment

This protocol outlines an in vivo study in rats to assess the protective effects of Alcesefoliside against carbon tetrachloride (CCl₄)-induced organ damage.

-

Male Wistar rats are divided into several groups: a control group, a CCl₄-treated group, and groups pre-treated with Alcesefoliside (e.g., 10 mg/kg) for a set period (e.g., 7 days) followed by CCl₄ administration and subsequent curative treatment with Alcesefoliside (e.g., for 14 days).

-

At the end of the treatment period, blood and tissue samples (liver, brain) are collected.

-

Serum levels of liver enzymes (e.g., ALT, AST) are measured.

-

Tissue homogenates are analyzed for levels of MDA and reduced glutathione (GSH).

-

The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined.

-

Histopathological examination of the liver and brain tissues is performed to assess cellular damage.

Quantitative Data on Biological Activities

The biological effects of Alcesefoliside have been quantified in several studies. The following tables summarize key findings.

Table 2: In Vitro Antioxidant Effect of Alcesefoliside on Fe²⁺/AA-Induced Lipid Peroxidation in Rat Liver Microsomes

| Treatment | Concentration (µmol) | MDA Reduction (%) | Reference |

| Alcesefoliside | 1 | Not specified | [1] |

| Alcesefoliside | 10 | Not specified | [1] |

| Alcesefoliside | 100 | Significant reduction | [1] |

| Silybin (positive control) | 100 | Comparable to Alcesefoliside | [1] |

Table 3: In Vivo Effects of Alcesefoliside on CCl₄-Induced Oxidative Stress Markers in Rats

| Parameter | CCl₄-Treated Group | Alcesefoliside + CCl₄ Group | Reference |

| Liver | |||

| Serum ALT | Significantly increased | Normalized | [1] |

| Serum AST | Significantly increased | Normalized | [1] |

| Liver MDA | Significantly increased | Significantly lowered | [1] |

| Liver GSH | Depleted | Increased | [1] |

| Liver SOD Activity | Reduced | Preserved | [1] |

| Liver CAT Activity | Reduced | Preserved | [1] |

| Liver GPx Activity | Reduced | Preserved | [1] |

| Brain | |||

| Brain MDA | Increased | Decreased | [3] |

| Brain GSH | Depleted | Increased | [3] |

| Brain SOD Activity | Reduced by 48% | Increased by 39% | [3] |

| Brain CAT Activity | Reduced by 50% | Increased by 54% | [3] |

| Brain GPx Activity | Reduced by 47% | Increased by 64% | [3] |

Visualizations: Workflows and Mechanisms

Experimental Workflow for Alcesefoliside Isolation

Caption: Workflow for the extraction and isolation of Alcesefoliside.

Protective Mechanism of Alcesefoliside Against Oxidative Stress

Caption: Alcesefoliside's mechanism against oxidative stress.

Biosynthesis of Alcesefoliside

The precise biosynthetic pathway of Alcesefoliside in Astragalus monspessulanus has not been fully elucidated in the current literature. However, as a flavonol glycoside, its biosynthesis is expected to follow the general flavonoid pathway. This begins with the synthesis of the C15 chalcone backbone from phenylalanine and malonyl-CoA. Subsequent enzymatic reactions, including isomerization, hydroxylation, and oxidation, lead to the formation of the quercetin aglycone. The final steps involve the sequential attachment of sugar moieties (galactose and two rhamnose units) by specific glycosyltransferases to form the complex tetraglycoside structure of Alcesefoliside. Further research is required to identify and characterize the specific enzymes involved in these glycosylation steps.

Conclusion

Alcesefoliside, a flavonol tetraglycoside from Astragalus monspessulanus, exhibits significant promise as a natural antioxidant with protective effects against cellular damage. The detailed protocols for its isolation and the quantitative data on its biological activities provide a solid foundation for further research and development. The visualized workflow and mechanistic pathways offer a clear and concise summary for researchers in the field. Future studies should focus on elucidating its specific biosynthetic pathway, exploring its full pharmacological profile, and evaluating its potential for clinical applications.

References

Biosynthesis Pathway of Alcesefoliside in Plants: A Technical Guide

Affiliation: Google Research

Abstract

Alcesefoliside, a rare flavonol tetraglycoside identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, has garnered interest for its potential pharmacological activities, including hepatoprotective and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the putative biosynthesis pathway of Alcesefoliside in plants, such as Astragalus monspessulanus.[1] As the specific enzymatic steps for its complete synthesis have not been fully elucidated, this document presents a pathway constructed from the well-established biosynthesis of its core flavonoid structure, quercetin, and a proposed subsequent glycosylation cascade. This guide is intended for researchers, scientists, and drug development professionals, offering detailed biochemical pathways, representative quantitative data, and exemplary experimental protocols to facilitate further research in this area.

Introduction to Alcesefoliside and its Putative Biosynthesis

Alcesefoliside is a complex natural product belonging to the flavonoid class of secondary metabolites.[1] Its structure consists of a quercetin aglycone backbone, which is a common flavonol in plants, attached to a unique tetrasaccharide chain. The biosynthesis of such a molecule can be logically divided into two major stages:

-

Formation of the Aglycone: The synthesis of the quercetin core via the well-documented phenylpropanoid and flavonoid biosynthesis pathways.[4][5]

-

Glycosylation Cascade: The sequential attachment of sugar moieties (one galactose and two rhamnose units) to the quercetin backbone, catalyzed by a series of specific UDP-glycosyltransferases (UGTs).

This guide will detail both stages, providing a foundational understanding for researchers aiming to investigate and potentially engineer this biosynthetic pathway.

Part I: Biosynthesis of the Quercetin Aglycone

The formation of quercetin begins with the primary metabolite L-phenylalanine, which enters the general phenylpropanoid pathway.[1][4] This is followed by the flavonoid-specific pathway, leading to the synthesis of various flavonoid skeletons.

The General Phenylpropanoid Pathway

This pathway converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for numerous phenolic compounds, including flavonoids.[4][6] The core enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]

The Flavonoid Biosynthesis Pathway to Quercetin

4-coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key enzymes leading to quercetin are:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[8]

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C3 position to produce dihydrokaempferol (DHK).[4][9]

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates DHK at the 3' position of the B-ring to yield dihydroquercetin (DHQ).[4][10]

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of the C-ring of DHQ, leading to the formation of quercetin.[9][10]

The overall pathway from L-phenylalanine to quercetin is illustrated in the diagram below.

Part II: Putative Glycosylation of Quercetin to Alcesefoliside

Glycosylation is a critical final step that enhances the solubility, stability, and bioactivity of flavonoids.[11] The complex tetrasaccharide structure of Alcesefoliside suggests a multi-step enzymatic process involving at least three distinct UDP-glycosyltransferases (UGTs). These enzymes utilize activated sugar donors, such as UDP-galactose and UDP-rhamnose, to sequentially modify the quercetin aglycone.[12]

Based on the structure, a plausible biosynthetic sequence is proposed:

-

Galactosylation: A UDP-galactose dependent glycosyltransferase (UGT-Gal) transfers a galactose moiety to the 3-hydroxyl group of quercetin, forming quercetin 3-O-β-D-galactoside.

-

First Rhamnosylation: A UDP-rhamnose dependent glycosyltransferase (UGT-Rha1) attaches a rhamnose molecule to the 6-hydroxyl group of the galactose moiety via a (1→6) linkage.

-

Second Rhamnosylation: A second, distinct UDP-rhamnose dependent glycosyltransferase (UGT-Rha2) adds a rhamnose molecule to the 2-hydroxyl group of the galactose moiety via a (1→2) linkage, completing the synthesis of Alcesefoliside.

Quantitative Data on Related Enzymes

While kinetic data for the specific UGTs involved in Alcesefoliside biosynthesis are unavailable, data from characterized flavonoid glycosyltransferases can provide a reference for expected enzyme efficiency. The following table summarizes kinetic parameters for UGTs acting on quercetin and similar flavonoids.

| Enzyme | Source Organism | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | Reference |

| CsUGT76F1 | Citrus sinensis | Quercetin | UDP-glucose | 36.78 | 0.58 | [13][14] |

| TwUGT3 | Tripterygium wilfordii | Quercetin | UDP-glucose | 64.1 | 0.00026 | [15] |

| SbUGT2 | Scutellaria baicalensis | Baicalein | UDP-glucose | 45.2 ± 3.1 | 0.12 ± 0.01 | [12] |

| SbUGAT4 | Scutellaria baicalensis | Baicalein | UDP-glucuronic acid | 21.6 ± 2.5 | 0.43 ± 0.02 | [12] |

Note: This table presents data for analogous enzymes to provide a comparative baseline. The kinetic properties of the UGTs in Alcesefoliside biosynthesis may differ.

Experimental Protocols

The elucidation of the Alcesefoliside biosynthetic pathway requires the identification, cloning, and characterization of the involved genes and enzymes. Below are representative protocols for key experimental procedures.

Example Protocol: In Vitro Characterization of a Flavonoid Glycosyltransferase

This protocol describes the functional analysis of a candidate UGT enzyme.

1. Heterologous Expression and Purification:

-

The candidate UGT gene is cloned into an expression vector (e.g., pET-28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG, and the cells are harvested and lysed.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin).

2. Standard Enzyme Assay:

-

A standard reaction mixture (100 µL total volume) is prepared containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

5 µg of purified recombinant UGT protein

-

2 mM UDP-sugar donor (e.g., UDP-galactose or UDP-rhamnose)

-

200 µM flavonoid acceptor (e.g., quercetin)

-

-

The reaction is incubated at 30°C for 1 hour.

-

The reaction is terminated by adding an equal volume of methanol.

-

The mixture is centrifuged, and the supernatant is analyzed by HPLC or UPLC-MS to identify and quantify the glycosylated product.[13][16]

3. Determination of Optimal pH and Temperature:

-

pH: Enzyme assays are performed in a series of buffers with pH values ranging from 4.0 to 11.0 to identify the pH at which the enzyme exhibits maximum activity.[13][16]

-

Temperature: Assays are conducted across a range of temperatures (e.g., 20°C to 60°C) at the optimal pH to determine the optimal reaction temperature.[16]

4. Enzyme Kinetic Analysis:

-

To determine the Michaelis-Menten constants (Km and Vmax), assays are performed with varying concentrations of one substrate (e.g., quercetin from 10 to 200 µM) while keeping the co-substrate (e.g., UDP-sugar) at a saturating concentration.

-

The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.[13][15]

Experimental Workflow for Gene Discovery

Identifying the specific UGTs for Alcesefoliside biosynthesis requires a combination of transcriptomics and biochemical validation.

Conclusion and Future Outlook

The biosynthesis of Alcesefoliside is proposed to occur through the well-established flavonoid pathway leading to quercetin, followed by a series of uncharacterized but predictable glycosylation steps. The information presented in this guide provides a solid theoretical framework and practical methodologies for researchers to pursue the full elucidation of this pathway. Future work should focus on transcriptomic analysis of Astragalus monspessulanus to identify candidate UGTs, followed by their functional characterization to confirm their roles in the proposed glycosylation cascade. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this promising bioactive compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 3. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Rutin and Quercetin Biosynthesis through Flavonoids-Related Gene Expression in Fagopyrum tataricum Gaertn. Hairy Root Cultures with UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 14. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Alcesefoliside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. Isolated from various plant species, including Rubus alceaefolius Poir. and Astragalus monspessulanus, this complex molecule exhibits potent antioxidant, hepatoprotective, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Alcesefoliside, details the experimental protocols for evaluating its biological activities, and explores the underlying signaling pathways implicated in its mechanism of action. The information is presented to support further research and development of Alcesefoliside as a potential therapeutic agent.

Physicochemical Properties

Alcesefoliside is a yellow powder with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, providing a foundational reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |

| Molecular Weight | 756.66 g/mol | [1] |

| CAS Number | 124151-38-8 | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water. | [1] |

| Storage | Store at -20°C for long-term storage. For solutions, store at -20°C for up to two weeks. | [1] |

Biological Activities and Mechanisms of Action

Alcesefoliside has demonstrated a range of biological activities, primarily centered around its antioxidant and cytoprotective effects.

Antioxidant and Hepatoprotective Effects

Alcesefoliside exhibits significant antioxidant activity, which is believed to be a primary contributor to its hepatoprotective effects.[2] Studies have shown that Alcesefoliside can protect liver cells from oxidative stress-induced damage.[2]

The proposed mechanism for its antioxidant and hepatoprotective action involves the direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. In models of CCl₄-induced liver injury, Alcesefoliside treatment has been shown to normalize the levels of serum enzymes such as ALT, AST, ALP, and GGT, and to restore the levels of glutathione (GSH) while reducing malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Neuroprotective Effects

Emerging research indicates that Alcesefoliside also possesses neuroprotective properties. It has shown the ability to protect against oxidative brain injury in animal models.[3] The neuroprotective mechanism is likely linked to its antioxidant capacity, mitigating the damaging effects of oxidative stress on neuronal cells.

Anti-inflammatory and Antitumor Potential

While less extensively studied, the anti-inflammatory and antitumor activities of compounds structurally related to Alcesefoliside suggest its potential in these areas. The general anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt. Further investigation is warranted to specifically elucidate the role of Alcesefoliside in these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the biological activities of Alcesefoliside.

Isolation of Alcesefoliside

The isolation of Alcesefoliside from plant sources such as Astragalus monspessulanus typically involves the following steps:

In Vitro Antioxidant and Hepatoprotective Activity Assay

The antioxidant capacity of Alcesefoliside can be evaluated using an in vitro model of iron/ascorbate (Fe²⁺/AA)-induced lipid peroxidation in isolated rat liver microsomes.[2]

In Vivo Hepatoprotective Activity Assay

The in vivo hepatoprotective effect of Alcesefoliside is commonly assessed in a carbon tetrachloride (CCl₄)-induced liver injury model in rats.[2]

Signaling Pathway Interactions

The cytoprotective effects of Alcesefoliside and other flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for Alcesefoliside is still emerging, the following pathways are likely targets based on the activities of structurally similar compounds.

Conclusion and Future Directions

Alcesefoliside is a promising natural compound with well-documented antioxidant and hepatoprotective properties, and emerging evidence of neuroprotective effects. The detailed physicochemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by Alcesefoliside to fully understand its therapeutic potential. Further investigation into its anti-inflammatory and antitumor activities is also highly encouraged. The development of efficient large-scale isolation or synthetic methods will be crucial for advancing Alcesefoliside into preclinical and clinical studies.

References

Alcesefoliside mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Alcesefoliside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has demonstrated notable biological activities in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of Alcesefoliside's in vitro mechanism of action, with a focus on its antioxidant and vascular effects. Detailed experimental protocols, quantitative data, and visual representations of pathways and workflows are presented to facilitate further research and drug development efforts. While the primary established in vitro action is centered on its antioxidant properties through the inhibition of lipid peroxidation, this document also explores its effects on vascular contractility and discusses the need for further investigation into its role in modulating key cellular signaling pathways.

Core Mechanism of Action: Antioxidant Activity

The principal in vitro mechanism of action attributed to Alcesefoliside is its potent antioxidant activity. This has been primarily demonstrated through its ability to counteract induced lipid peroxidation in isolated rat liver microsomes.

Quantitative Data: Inhibition of Lipid Peroxidation

Alcesefoliside's antioxidant efficacy was quantified by measuring the reduction of malondialdehyde (MDA), a key indicator of lipid peroxidation. The compound exhibited a concentration-dependent inhibitory effect on Fe²⁺/Ascorbic Acid (AA)-induced lipid peroxidation.

| Compound | Concentration (µmol) | % Reduction in MDA Production (mean ± SEM) | p-value vs. Induced LPO |

| Alcesefoliside | 100 | 59% | < 0.05 |

| 10 | Data not specified | - | |

| 1 | Data not specified | - | |

| Silybin (Control) | 100 | 67% | < 0.05 |

Data sourced from Kondeva-Burdina et al., 2022.[1]

Experimental Protocol: In Vitro Lipid Peroxidation Assay

The following protocol outlines the methodology used to assess the antioxidant activity of Alcesefoliside in isolated rat liver microsomes.

Objective: To determine the effect of Alcesefoliside on Fe²⁺/AA-induced lipid peroxidation by measuring MDA levels.

Materials:

-

Isolated rat liver microsomes

-

Alcesefoliside (dissolved in a suitable solvent)

-

Silybin (positive control)

-

FeSO₄ solution

-

Ascorbic Acid (AA) solution

-

Tris-HCl buffer (pH 7.4)

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Microsome Preparation: Isolate liver microsomes from untreated rats using standard differential centrifugation methods.

-

Incubation:

-

Pre-incubate the isolated microsomes with varying concentrations of Alcesefoliside (1, 10, 100 µmol) or silybin for a specified period.

-

A control group with microsomes alone and a group with microsomes and the inducing agents (Fe²⁺/AA) without the test compound should be included.

-

-

Induction of Lipid Peroxidation:

-

Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to the incubation mixture (excluding the control group for pure microsomes).

-

-

Measurement of Malondialdehyde (MDA):

-

Stop the reaction by adding TCA.

-

Add TBA reagent to the mixture and heat to allow the formation of a colored adduct with MDA.

-

After cooling, centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentration of MDA based on a standard curve.

-

Express the results as a percentage of the control (induced LPO group without treatment).

-

Perform statistical analysis (e.g., Mann-Whitney U-test) to determine significance (p ≤ 0.05).[2]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Antioxidant mechanism of Alcesefoliside.

Caption: In vitro lipid peroxidation assay workflow.

Effects on Vascular Contractility

In vitro studies have also explored the impact of Alcesefoliside on vascular smooth muscle tone, suggesting a potential role in vascular function.

In Vitro Observations

When administered alone at a concentration of 10 µM, Alcesefoliside did not significantly alter the vascular tone of isolated a. basilaris segments.[3][4] However, when combined with an equimolar concentration of mauritianin, another flavonol triglycoside, a statistically significant increase in vascular tone was observed.[3][5]

Experimental Protocol: In Vitro Vascular Contractility Assay

The following protocol details the methodology for assessing the effects of Alcesefoliside on vascular contractility.

Objective: To determine the in vitro effect of Alcesefoliside, alone and in combination with mauritianin, on the contractility of a. basilaris.

Materials:

-

Isolated a. basilaris segments

-

Alcesefoliside (10 µM)

-

Mauritianin (10 µM)

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Wire-myograph system

-

Potassium chloride (KCl) solution (for testing vessel reactivity)

Procedure:

-

Vessel Preparation: Isolate the a. basilaris and mount segments on a wire-myograph in a chamber filled with physiological salt solution, continuously bubbled with carbogen (95% O₂ / 5% CO₂) and maintained at 37°C.[5]

-

Stabilization: Allow the vessel segments to stabilize under optimal tension.

-

Reactivity Test: Test the viability and reactivity of the vessels by inducing contraction with a high-concentration KCl solution.

-

Compound Administration:

-

Administer Alcesefoliside (10 µM) alone to the chamber and record any changes in isometric force.

-

In separate experiments, administer a combination of Alcesefoliside (10 µM) and mauritianin (10 µM) and record the response.

-

A control group with untreated vessel segments should be run in parallel.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric force using a data acquisition system.

-

Compare the changes in vascular tone in the treated groups to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Experimental Workflow Diagram

Caption: In vitro vascular contractility assay workflow.

Future Directions: Investigating Effects on Cellular Signaling Pathways

While the antioxidant properties of Alcesefoliside are established in vitro, its direct effects on key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, remain to be elucidated. These pathways are critical in regulating inflammation, cell proliferation, apoptosis, and survival, and are common targets for flavonoids.[6][7][8] Given that other compounds from Astragalus species have been shown to modulate these pathways, it is plausible that Alcesefoliside may also exert its effects through these mechanisms.[9][10][11]

Future in vitro research should focus on:

-

NF-κB Pathway: Investigating the effect of Alcesefoliside on the phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB subunits in relevant cell models (e.g., LPS-stimulated macrophages).

-

MAPK Pathway: Assessing the phosphorylation status of key MAPK members (ERK, JNK, p38) in response to Alcesefoliside treatment in various cell lines.

-

PI3K/Akt Pathway: Determining the impact of Alcesefoliside on the phosphorylation of PI3K and Akt, and downstream effectors like mTOR.

-

Apoptosis and Cell Cycle: Evaluating the potential of Alcesefoliside to induce apoptosis (e.g., through caspase activation, PARP cleavage) and cause cell cycle arrest in cancer cell lines.[12][13][14]

Conclusion

The current in vitro evidence strongly supports the role of Alcesefoliside as an effective antioxidant, capable of mitigating lipid peroxidation. Its modulatory effect on vascular contractility, particularly in combination with other flavonoids, suggests a potential for influencing vascular function. However, a significant knowledge gap exists regarding its interaction with fundamental cellular signaling pathways. A deeper understanding of these interactions is crucial for the comprehensive characterization of its mechanism of action and for unlocking its full therapeutic potential in drug development. The experimental frameworks and data presented in this guide serve as a foundation for these future investigations.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. public.pensoft.net [public.pensoft.net]

- 4. In vitro effects of alcesefoliside and mauritianin, isolated from Astragalus monspessulanus subsp. monspessulanus, on the contractility of a. basilaris [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. db-thueringen.de [db-thueringen.de]

- 9. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extract from Astragalus membranaceus inhibit breast cancer cells proliferation via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavonoids purified from Rhus verniciflua Stokes actively inhibit cell growth and induce apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Astragaloside IV inhibits cell proliferation of colorectal cancer cell lines through down-regulation of B7-H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Alcesefoliside: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus species, has demonstrated significant promise in preclinical studies, exhibiting a range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of Alcesefoliside's core pharmacological properties, with a focus on its antioxidant, hepatoprotective, and neuroprotective effects. Detailed experimental protocols, quantitative data from key studies, and proposed signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Properties

Alcesefoliside (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) has been primarily investigated for its potent antioxidant capabilities, which are believed to underpin its protective effects on various organ systems.

Antioxidant Activity

In vitro studies have established the concentration-dependent antioxidant activity of Alcesefoliside. It effectively reduces lipid peroxidation, a key process in cellular damage induced by oxidative stress.

Hepatoprotective Effects

In vivo models of liver injury, particularly those induced by carbon tetrachloride (CCl4), have shown that Alcesefoliside can mitigate liver damage. This is evidenced by the normalization of serum liver enzymes, reduction of oxidative stress markers in liver tissue, and amelioration of histopathological changes.[1][2]

Neuroprotective Effects

Beyond its effects on the liver, Alcesefoliside has also been shown to protect neuronal tissues from oxidative damage in preclinical models of brain injury.[3] This suggests its potential as a therapeutic candidate for neurodegenerative conditions where oxidative stress plays a significant pathological role.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Alcesefoliside.

Table 1: In Vitro Antioxidant Effect of Alcesefoliside on Fe2+/AA-Induced Lipid Peroxidation in Rat Liver Microsomes

| Concentration (µmol) | % Reduction in Malondialdehyde (MDA) Formation |

| 1 | Data not specified in abstract |

| 10 | Data not specified in abstract |

| 100 | Pronounced effect observed |

Data extracted from Kondeva-Burdina et al., 2022.[4]

Table 2: In Vivo Effects of Alcesefoliside on Serum and Antioxidant Enzymes in a CCl4-Induced Hepatotoxicity Model in Rats

| Parameter | CCl4-Treated Group | Alcesefoliside (10 mg/kg) + CCl4 Group |

| Serum Enzymes | ||

| Alanine Aminotransferase (ALT) | Significantly Increased | Normalized |

| Aspartate Aminotransferase (AST) | Significantly Increased | Normalized |

| Alkaline Phosphatase (ALP) | Significantly Increased | Normalized |

| Gamma-Glutamyl Transferase (GGT) | Significantly Increased | Normalized |

| Liver Antioxidant Status | ||

| Malondialdehyde (MDA) | Significantly Increased | Normalized |

| Reduced Glutathione (GSH) | Depleted | Normalized |

| Superoxide Dismutase (SOD) | Reduced Activity | Normalized Activity |

| Catalase (CAT) | Reduced Activity | Normalized Activity |

| Glutathione Peroxidase (GPx) | Reduced Activity | Normalized Activity |

| Glutathione Reductase (GR) | Reduced Activity | Normalized Activity |

| Glutathione S-Transferase (GST) | Reduced Activity | Normalized Activity |

Data synthesized from Kondeva-Burdina et al., 2022.[1][4]

Table 3: In Vivo Neuroprotective Effects of Alcesefoliside in a CCl4-Induced Brain Injury Model in Rats

| Parameter | CCl4-Treated Group | Alcesefoliside + CCl4 Group |

| Brain Antioxidant Status | ||

| Malondialdehyde (MDA) | Increased | Normalized |

| Reduced Glutathione (GSH) | Depleted | Normalized |

| Superoxide Dismutase (SOD) | Reduced Activity | Normalized Activity |

| Catalase (CAT) | Reduced Activity | Normalized Activity |

| Glutathione Peroxidase (GPx) | Reduced Activity | Normalized Activity |

| Glutathione Reductase (GR) | Reduced Activity | Normalized Activity |

| Glutathione S-Transferase (GST) | Reduced Activity | Normalized Activity |

| Acetylcholinesterase (AChE) | Activity Altered | Normalized Activity |

Data synthesized from Simeonova et al., 2019.[3]

Experimental Protocols

In Vitro Antioxidant Activity Assay (Lipid Peroxidation)

This protocol is based on the methodology described by Kondeva-Burdina et al. (2022).[4]

-

Microsome Isolation: Rat liver microsomes are isolated from untreated rats. The liver is perfused with ice-cold 1.15% KCl and homogenized in an ice-cold 0.1 M Tris-potassium buffer (pH 7.5). The homogenate is then subjected to differential centrifugation to obtain the microsomal fraction.

-

Pre-incubation: The isolated microsomes are pre-incubated with varying concentrations of Alcesefoliside (e.g., 1, 10, and 100 µmol) or a positive control such as silybin at 37°C for 15 minutes.

-

Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding a mixture of iron sulphate (FeSO4) and ascorbic acid (AA) to the microsomal suspension.

-

Measurement of Malondialdehyde (MDA): The reaction is stopped after a defined period, and the quantity of MDA, a marker of lipid peroxidation, is measured spectrophotometrically.

In Vivo CCl4-Induced Hepatotoxicity Model in Rats

This protocol is a generalized representation based on studies by Kondeva-Burdina et al. (2022).[1][4]

-

Animal Model: Male Wistar rats are typically used.

-

Grouping: Animals are randomly divided into several groups: a control group, a group receiving Alcesefoliside alone, a group receiving only the hepatotoxin (CCl4), and a group pre-treated with Alcesefoliside before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin is also included.

-

Dosing Regimen: Alcesefoliside is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg) for a set period (e.g., 7 days) before the induction of liver injury.

-

Induction of Hepatotoxicity: A single oral dose of CCl4 (e.g., 1.25 mL/kg of a 10% solution in olive oil) is administered to induce acute liver damage.

-

Post-treatment and Sample Collection: Following CCl4 administration, treatment with Alcesefoliside may continue. At the end of the experimental period, blood and liver tissue samples are collected for biochemical and histopathological analysis.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP, GGT) and liver tissue levels of oxidative stress markers (MDA, GSH) and antioxidant enzymes (SOD, CAT, GPx, GR, GST) are measured.

-

Histopathological Examination: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the extent of cellular damage, inflammation, and necrosis.

Signaling Pathways

Proposed Antioxidant Signaling Pathway: Nrf2/ARE Pathway Activation

While direct evidence for Alcesefoliside is still emerging, its action as a flavonoid strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as SOD, CAT, GPx, and GST.

Caption: Proposed Nrf2/ARE signaling pathway activated by Alcesefoliside.

Experimental Workflow for Investigating Hepatoprotective Effects

The following diagram illustrates the typical workflow for an in vivo study evaluating the hepatoprotective properties of Alcesefoliside.

Caption: Workflow for in vivo hepatoprotective studies of Alcesefoliside.

Conclusion and Future Directions

Alcesefoliside has emerged as a promising natural compound with significant antioxidant, hepatoprotective, and neuroprotective properties. The available data strongly support its potential for further development as a therapeutic agent. Future research should focus on:

-

Elucidating the precise molecular mechanisms of action, including direct confirmation of its effects on the Nrf2 pathway and other related signaling cascades.

-

Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic window.

-

Evaluating its efficacy in a broader range of preclinical disease models.

-

Investigating potential synergistic effects with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of Alcesefoliside.

References

Alcesefoliside: A Technical Guide to its Antioxidant Activity in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a rare flavonol tetraglycoside, has demonstrated significant antioxidant and cytoprotective properties in various biological systems. This technical guide provides a comprehensive overview of its antioxidant activity, presenting key quantitative data from in vivo and in vitro studies. Detailed experimental protocols are provided for the cited research, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of Alcesefoliside.

Introduction

Alcesefoliside (quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a flavonoid isolated from Astragalus monspessulanus.[1][2] Flavonoids are a well-established class of plant secondary metabolites known for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][3] Alcesefoliside, owing to its phenolic nature, exhibits significant antioxidant activity, which has been demonstrated in models of oxidative stress.[1][2] This guide delves into the specifics of its antioxidant capabilities as documented in scientific literature.

In Vivo Antioxidant Activity

The antioxidant effects of Alcesefoliside have been investigated in a rat model of carbon tetrachloride (CCl4)-induced toxicity, a well-established method for inducing oxidative stress and subsequent organ damage.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from an in vivo study where rats were pre-treated with Alcesefoliside (AF) at a dose of 10 mg/kg before being challenged with CCl4.[1][3] The effects were compared to a control group, a group treated with CCl4 only, and a group treated with the known hepatoprotective agent, silymarin.

Table 1: Effect of Alcesefoliside on Serum Biomarkers of Liver Damage in CCl4-Treated Rats [1]

| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | GGT (U/L) |

| Control | 45.3 ± 2.1 | 120.5 ± 5.8 | 280.4 ± 15.2 | 2.5 ± 0.3 |

| CCl4 | 135.2 ± 7.9 | 345.8 ± 18.3 | 450.7 ± 22.1 | 6.8 ± 0.5 |

| AF + CCl4 | 55.1 ± 3.2++ | 140.2 ± 8.1++ | 310.6 ± 17.5++ | 3.1 ± 0.4++ |

| Silymarin + CCl4 | 50.8 ± 2.9++ | 135.4 ± 7.5++ | 300.1 ± 16.8++ | 2.9 ± 0.3++ |

*Data are presented as mean ± SEM (n=6). *p < 0.01 vs control; ++p < 0.01 vs CCl4.

Table 2: Effect of Alcesefoliside on Hepatic Oxidative Stress Markers in CCl4-Treated Rats [1][2]

| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | CAT (U/mg protein) | SOD (U/mg protein) | GPx (nmol/min/mg protein) | GR (nmol/min/mg protein) | GST (nmol/min/mg protein) |

| Control | 1.25 ± 0.08 | 4.5 ± 0.2 | 85.3 ± 4.1 | 15.2 ± 0.8 | 120.5 ± 6.3 | 45.2 ± 2.3 | 250.6 ± 12.5 |

| CCl4 | 2.15 ± 0.12 | 2.1 ± 0.1 | 44.2 ± 2.5 | 9.8 ± 0.6 | 62.3 ± 3.5 | 28.1 ± 1.5 | 135.4 ± 7.8** |

| AF + CCl4 | 1.48 ± 0.09++ | 3.8 ± 0.2++ | 78.5 ± 4.0++ | 14.9 ± 0.7++ | 115.8 ± 5.9++ | 42.6 ± 2.1++ | 238.1 ± 11.9++ |

| Silymarin + CCl4 | 1.42 ± 0.08++ | 4.1 ± 0.2++ | 80.1 ± 4.2++ | 15.1 ± 0.8++ | 118.2 ± 6.1++ | 44.5 ± 2.2++ | 245.3 ± 12.2++ |

*Data are presented as mean ± SEM (n=6). *p < 0.01 vs control; ++p < 0.01 vs CCl4.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats[1][2]

-

Animals: Male Wistar rats weighing 180-200g were used.

-

Groups:

-

Control: Received olive oil.

-

CCl4: Received a single oral dose of CCl4 (1 ml/kg) in olive oil.

-

Alcesefoliside (AF) + CCl4: Pre-treated with Alcesefoliside (10 mg/kg, orally) for 7 days, then a single dose of CCl4, followed by 14 days of curative treatment with Alcesefoliside.

-

Silymarin + CCl4: Same treatment regimen as the AF group, but with silymarin (100 mg/kg, orally).

-

-

Procedure: After the treatment period, animals were sacrificed. Blood samples were collected for serum enzyme analysis. Livers were excised for the measurement of malondialdehyde (MDA), reduced glutathione (GSH), and the activities of antioxidant enzymes: catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione-S-transferase (GST).

-

Biochemical Assays:

-

MDA: Measured as thiobarbituric acid reactive substances.

-

GSH: Determined using Ellman's reagent.

-

SOD: Assayed by the method based on the inhibition of pyrogallol autoxidation.

-

CAT: Activity was determined by monitoring the decomposition of H2O2.

-

GPx: Assessed by following NADPH oxidation in a coupled reaction system.[1]

-

GR: Measured by following NADPH oxidation.[1]

-

GST: Measured using 1-chloro-2,4-dinitrobenzene as a substrate.[1][3]

-

Visualization: Experimental Workflow and Pathway

In Vitro Antioxidant Activity

The direct antioxidant effect of Alcesefoliside has been assessed by measuring its ability to inhibit lipid peroxidation in isolated rat liver and brain microsomes.[1][3]

Data Presentation

Table 3: Effect of Alcesefoliside on Fe2+/Ascorbic Acid-Induced Lipid Peroxidation in Rat Liver Microsomes [1][2]

| Treatment | Concentration (µM) | MDA (nmol/mg protein) | % Inhibition |

| Control | - | 0.8 ± 0.05 | - |

| Fe2+/AA | - | 4.2 ± 0.21 | - |

| AF + Fe2+/AA | 1 | 3.5 ± 0.18 | 16.7% |

| AF + Fe2+/AA | 10 | 2.1 ± 0.11 | 50.0% |

| AF + Fe2+/AA | 100 | 1.1 ± 0.06 | 73.8% |

| Silybin + Fe2+/AA | 100 | 1.0 ± 0.05 | 76.2% |

Data are presented as mean ± SEM (n=6).

Experimental Protocol: In Vitro Lipid Peroxidation Assay[1][3]

-

Microsome Isolation: Rat liver or brain microsomes were isolated by differential centrifugation.

-

Induction of Lipid Peroxidation: Lipid peroxidation was induced by incubating the microsomes with a solution of iron (II) sulfate (FeSO4) and ascorbic acid (AA).

-

Treatment: Microsomes were pre-incubated with varying concentrations of Alcesefoliside (1, 10, and 100 µM) or silybin (positive control) before the addition of the Fe2+/AA solution.

-

Measurement: The extent of lipid peroxidation was determined by measuring the formation of malondialdehyde (MDA).

Standard Antioxidant Assays (General Protocols)

While specific data for Alcesefoliside in the following standard antioxidant assays are not available in the reviewed literature, these are common methods used to evaluate the antioxidant capacity of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.[4][5][6]

-

General Protocol:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]

-

The test compound (Alcesefoliside) at various concentrations is added to the DPPH solution.[6]

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[5]

-

The absorbance is measured at 517 nm.[5]

-

The percentage of radical scavenging activity is calculated. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[7][8][9]

-

General Protocol:

-

The ABTS radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[7][10]

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.[7]

-

The test compound is added to the diluted ABTS•+ solution.[7]

-

The absorbance is measured after a defined incubation period.[7]

-

The scavenging activity is calculated and often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.[11][12]

-

General Protocol:

-

Adherent cells (e.g., HepG2) are seeded in a microplate and cultured to confluence.[12]

-

Cells are incubated with the test compound and DCFH-DA.[12]

-

AAPH is added to induce oxidative stress.[13]

-

The fluorescence is measured over time.[13]

-

The CAA is calculated based on the area under the curve of fluorescence versus time, with quercetin often used as a standard.[12]

-

Proposed Mechanism of Action and Signaling Pathways

The antioxidant activity of flavonoids like Alcesefoliside is multifaceted. It involves direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system.[1] While direct evidence for Alcesefoliside's interaction with specific signaling pathways is yet to be published, the observed increase in the expression of antioxidant enzymes (SOD, CAT, GPx) suggests a potential role in modulating pathways that regulate cellular antioxidant responses, such as the Nrf2-Keap1 pathway.[14][15][16]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][17] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[17]

Conclusion and Future Directions

Alcesefoliside has demonstrated considerable antioxidant activity in both in vivo and in vitro models of oxidative stress. Its protective effects are evidenced by the normalization of liver function biomarkers, reduction of lipid peroxidation, and enhancement of the endogenous antioxidant enzyme machinery. These findings underscore the potential of Alcesefoliside as a therapeutic agent for conditions associated with oxidative damage.

Future research should focus on:

-

Evaluating the antioxidant activity of Alcesefoliside using a broader range of standard assays (DPPH, ABTS, ORAC, CAA) to quantify its direct radical scavenging capabilities.

-

Elucidating the precise molecular mechanisms underlying its antioxidant effects, particularly its interaction with the Nrf2-Keap1 signaling pathway and other relevant cellular pathways.

-

Investigating its bioavailability, pharmacokinetics, and safety profile in more extensive preclinical studies.

-

Exploring its therapeutic efficacy in other disease models where oxidative stress plays a pivotal role.

This technical guide provides a solid foundation for such future investigations, consolidating the current knowledge on the antioxidant properties of Alcesefoliside and highlighting promising avenues for further research and development.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. zen-bio.com [zen-bio.com]

- 14. Gene Expression and Activity of Selected Antioxidant and DNA Repair Enzymes in the Prefrontal Cortex of Sheep as Affected by Kynurenic Acid [mdpi.com]

- 15. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Alcesefoliside: A Technical Guide to its Cytoprotective Effects on Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcesefoliside, a rare flavonol tetraglycoside isolated from Astragalus monspessulanus, has demonstrated significant cytoprotective and antioxidant properties in preclinical models of liver injury.[1][2] This technical guide provides an in-depth overview of the current scientific data on Alcesefoliside's hepatoprotective effects, including detailed experimental protocols, quantitative data summaries, and a proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hepatology, pharmacology, and drug development.

Core Mechanism of Action: Antioxidant and Membrane Stabilizing Effects

The primary mechanism underlying the cytoprotective effects of Alcesefoliside in hepatocytes is attributed to its potent antioxidant activity.[1] As a phenolic compound, Alcesefoliside is capable of donating electrons to stabilize free radicals and reactive oxygen species (ROS).[1] This action is crucial in mitigating the cellular damage induced by hepatotoxins like carbon tetrachloride (CCl4), which exerts its toxicity through the generation of highly reactive free radicals such as the trichloromethyl (•CCl3) and trichloromethyl peroxyl (•OOCCl3) radicals.[1][2]

These radicals trigger a cascade of lipid peroxidation, leading to damage of cellular membranes, including the plasma membrane and membranes of organelles like the endoplasmic reticulum and mitochondria.[1][2] This membrane disintegration results in the release of intracellular enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and gamma-glutamyltransferase (GGT) into the bloodstream, which are key biomarkers of liver damage.[1]

Alcesefoliside is believed to counteract this process by:

-

Directly scavenging free radicals , thus terminating the lipid peroxidation chain reaction.

-

Stabilizing hepatocyte membranes , which helps to prevent the leakage of intracellular enzymes and the influx of toxic substances.[1]

-

Enhancing the endogenous antioxidant defense system , by restoring the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).[1]

The following signaling pathway diagram illustrates the proposed mechanism of CCl4-induced hepatotoxicity and the protective intervention of Alcesefoliside.

References

Preliminary Toxicity Profile of Alcesefoliside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: November 19, 2025

Abstract

This technical guide provides a summary of the currently available preliminary toxicity information for Alcesefoliside, a flavonol tetraglycoside. Due to a lack of publicly available, standardized toxicology studies on Alcesefoliside, this document focuses on its documented hepatoprotective and neuroprotective effects in a chemically-induced toxicity model. To provide a broader toxicological context, this guide also includes a summary of toxicity data for structurally related flavonoid glycosides, namely quercetin, rutin, and isoquercitrin. Detailed experimental protocols for the key in vitro and in vivo studies on Alcesefoliside are presented, alongside visualizations of the experimental workflow and proposed mechanistic pathways. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the safety profile of Alcesefoliside.

Introduction to Alcesefoliside

Alcesefoliside is a rare flavonol tetraglycoside, identified as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1] Preliminary research has highlighted its potential cytoprotective, neuroprotective, and hepatoprotective properties.[1] These studies have primarily investigated its ability to mitigate oxidative stress-induced cellular damage. A comprehensive understanding of its toxicological profile is essential for any further therapeutic development.

Alcesefoliside Toxicity Data: Hepatoprotective Studies